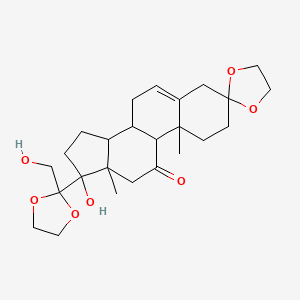

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal: is a synthetic steroid derivative. This compound is characterized by its unique structure, which includes a ketal group formed by the reaction of diethylene glycol with the 3,20-diketone moiety of the steroid backbone. This modification can influence the compound’s stability, solubility, and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal typically involves the following steps:

Starting Material: The synthesis begins with a suitable steroid precursor, such as pregnenolone or a related compound.

Oxidation: The precursor undergoes oxidation to introduce the 3,11,20-trione functionality.

Ketal Formation: The 3,20-diketone moiety reacts with diethylene glycol under acidic conditions to form the 3,20-diethylene ketal.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and ketalization reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.

Reduction: Reduction reactions can modify the ketone groups, converting them into alcohols.

Substitution: The hydroxyl groups at positions 17 and 21 can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Oxidation: Formation of carboxylic acids or further oxidized ketones.

Reduction: Formation of diols.

Substitution: Formation of esters or ethers.

Aplicaciones Científicas De Investigación

Metabolic Pathways

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione serves as an intermediate in the metabolism of C21-steroid hormones. It is crucial in the biosynthesis of corticosteroids such as cortisone and urocortisone. The enzymatic conversion involves:

- Delta4-3-oxosteroid 5beta-reductase (EC 1.3.1.3): Converts cortisone to the dihydroxy compound.

- 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50): Further converts the dihydroxy compound into urocortisone .

Therapeutic Applications

The compound has been studied for its potential therapeutic effects in several areas:

- Anti-inflammatory Properties : Due to its structural similarity to corticosteroids, it may exhibit anti-inflammatory effects similar to hydrocortisone.

- Hormonal Regulation : It plays a role in the regulation of various hormonal pathways, which can be beneficial in treating endocrine disorders.

Pharmacological Research

Research indicates that compounds structurally related to 17,21-dihydroxy-pregn-5-ene have been explored for their pharmacological properties:

- Corticosteroid Activity : Studies have shown that modifications to steroid structures can enhance their efficacy as corticosteroids .

- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .

Case Study 1: Corticosteroid Synthesis

A study focused on synthesizing corticosteroids from precursors involving 17,21-dihydroxy-pregn-5-ene demonstrated successful conversion pathways leading to biologically active compounds. The research highlighted the efficiency of enzymatic reactions in producing these steroids for therapeutic use .

Case Study 2: Anticancer Activity Assessment

Another research project evaluated the anticancer properties of various steroid derivatives including those related to 17,21-dihydroxy-pregn-5-ene. The findings suggested that certain modifications could enhance cytotoxic activity against specific cancer cell lines, paving the way for novel therapeutic agents .

Mecanismo De Acción

The mechanism of action of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The ketal group may enhance the compound’s stability and bioavailability, allowing for more effective interaction with its targets.

Comparación Con Compuestos Similares

17,21-Dihydroxy-pregn-4-ene-3,11,20-trione: A closely related compound with a similar steroid backbone but lacking the diethylene ketal group.

4,5β-Dihydrocortisone: Another steroid derivative with different functional groups and biological activity.

Uniqueness: The presence of the 3,20-diethylene ketal group in 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal distinguishes it from other similar compounds. This modification can enhance the compound’s stability, solubility, and potentially its biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is a steroid compound involved in the metabolism of C21-steroid hormones. Its biological activity is primarily associated with its role in hormone synthesis and regulation within the human body. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula: C23H34O6

- Molecular Weight: 402.4807 g/mol

- IUPAC Name: 17α,21-dihydroxy-pregn-5-ene-3,11,20-trione 3,20-diethylene ketal

- CAS Registry Number: 101524-47-4

The compound is characterized by a ketone functional group and multiple hydroxyl groups that contribute to its biological activity.

Hormonal Synthesis and Regulation

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione is an intermediate in the biosynthesis of cortisone and urocortisone. It is synthesized from cortisone through the action of the enzyme Delta4-3-oxosteroid 5beta-reductase (EC 1.3.1.3) and subsequently converted to urocortisone via 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50) . This pathway is crucial for maintaining glucocorticoid levels in the body.

Enzymatic Activity

Research indicates that this compound may exhibit enzymatic activity related to quinone reductases. Quinone reductases are enzymes that play a significant role in cellular detoxification processes and protection against oxidative stress . The biological activity of this compound may also involve modulation of antioxidant pathways, contributing to cellular protection.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Cytotoxicity Studies : In vitro studies have shown that related steroid compounds exhibit varying degrees of cytotoxicity against cancer cell lines (e.g., MCF-7). For instance, compounds structurally similar to 17,21-Dihydroxy-pregn-5-ene have demonstrated IC50 values in the low micromolar range against these cell lines .

- Antioxidant Activity : Research has indicated that compounds with similar structures can exhibit antioxidant properties by scavenging free radicals and enhancing quinone reductase activity . This suggests a potential role for 17,21-Dihydroxy-pregn-5-ene in protecting cells from oxidative damage.

- Metabolic Pathways : The metabolic pathway involving this compound has been studied extensively in the context of adrenal steroidogenesis. Its conversion to active steroid hormones underscores its importance in endocrine regulation .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Hormonal Synthesis | Intermediate in glucocorticoid synthesis (cortisone to urocortisone) |

| Enzymatic Activity | Potential modulation of quinone reductase activity; involvement in detoxification processes |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines (e.g., MCF-7) |

| Antioxidant Properties | Scavenges free radicals; enhances cellular protection mechanisms |

Propiedades

IUPAC Name |

17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPHCSOODSGESM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.